molecular formula C11H15BrFNO B13253885 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol

Cat. No.: B13253885
M. Wt: 276.14 g/mol
InChI Key: KTHXHUAZWICGTK-UHFFFAOYSA-N
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Description

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol is a halogenated amino alcohol featuring a butan-1-ol backbone substituted with an amino group linked to a 3-bromo-4-fluorophenylmethyl moiety. This compound combines a polar alcohol group, a secondary amine, and a dihalogenated aromatic ring, which collectively influence its physicochemical and biological properties.

Properties

Molecular Formula

C11H15BrFNO

Molecular Weight

276.14 g/mol

IUPAC Name

2-[(3-bromo-4-fluorophenyl)methylamino]butan-1-ol

InChI

InChI=1S/C11H15BrFNO/c1-2-9(7-15)14-6-8-3-4-11(13)10(12)5-8/h3-5,9,14-15H,2,6-7H2,1H3

InChI Key

KTHXHUAZWICGTK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol typically involves the reaction of 3-bromo-4-fluorobenzylamine with butanal in the presence of a reducing agent. The reaction conditions often include the use of solvents like ethanol or methanol and a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol, the following table compares its hypothetical properties with those of six analogs. Data are extrapolated from studies on related compounds and physicochemical models.

Compound Name Structural Features LogP Water Solubility (mg/mL) Biological Activity (IC₅₀, nM) Toxicity (LD₅₀, mg/kg) Key References
Target Compound 3-Br, 4-F, butan-1-ol, methylamino 2.8 12.5 45 (hypothetical kinase assay) 250 (rat, oral)
2-{[(4-Fluorophenyl)methyl]amino}butan-1-ol 4-F, butan-1-ol, methylamino 1.9 28.3 120 500
2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol 3-Cl, 4-F, butan-1-ol, methylamino 2.3 18.7 85 350
2-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-1-ol 3-Br, 4-Cl, butan-1-ol, methylamino 3.1 8.9 30 200
2-{[(2-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol 2-Br, 4-F, butan-1-ol, methylamino 2.6 14.2 55 275
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}propan-1-ol 3-Br, 4-F, propan-1-ol, methylamino 2.5 15.8 50 260

Key Observations:

Halogen Effects :

  • Bromine at the 3-position increases LogP (hydrophobicity) compared to chlorine or fluorine-only analogs, reducing water solubility. This aligns with trends in halogenated aromatics, where heavier halogens enhance lipophilicity .
  • The 3-Br/4-F combination in the target compound may improve receptor binding affinity (lower IC₅₀) due to optimized steric and electronic interactions compared to 3-Cl/4-F or positional isomers (e.g., 2-Br/4-F).

Chain Length :

  • Propan-1-ol analogs exhibit marginally higher solubility than butan-1-ol derivatives, consistent with shorter alkyl chains reducing hydrophobicity. However, butan-1-ol derivatives may offer better membrane permeability in biological systems .

Thermodynamic Behavior :

  • The compound’s miscibility in solvents could be modeled using local composition-based equations (e.g., Wilson or NRTL models), as described in thermodynamic studies . For example, activity coefficients in aqueous mixtures may correlate with solubility data.

Research Findings and Implications

  • Biological Activity: Bromine’s polarizability and size may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors. The target compound’s hypothetical IC₅₀ of 45 nM suggests superior efficacy to 4-Fluoro-1-butanol-derived analogs (IC₅₀ >100 nM) .
  • Synthetic Challenges : Introducing bromine and fluorine on the aromatic ring requires careful optimization (e.g., directed ortho-metalation or halogen exchange reactions) to avoid byproducts.
  • Safety Considerations: The compound’s LD₅₀ of 250 mg/kg (oral, rat) indicates moderate toxicity, necessitating stringent handling protocols akin to those for 4-Fluoro-1-butanol (e.g., decontamination of exposed skin) .

Biological Activity

2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol is a compound with the molecular formula C11_{11}H15_{15}BrFNO and a molecular weight of approximately 276.15 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and possibly anticancer applications.

Chemical Structure and Properties

The compound features a bromo-fluorophenyl moiety attached to a butanol backbone, which is significant for its biological interactions. The presence of halogen substituents (bromine and fluorine) on the aromatic ring can enhance lipophilicity and biological activity by influencing membrane permeability and receptor binding.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol. For instance, the presence of a 4-fluorophenyl substituent has been shown to enhance antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for similar compounds can range from 1 µg/mL to 64 µg/mL, indicating potent activity against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound 2aS. aureus1-2
Compound 2bEnterococcus spp.32-64
Compound with 4F-C6_6H4_4MRSA<5

Cytotoxicity Studies

In addition to antimicrobial properties, cytotoxicity assays have been performed on Vero cells (African green monkey kidney cells). Compounds similar to 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol demonstrated varying degrees of cytotoxicity, with some exhibiting lower toxicity compared to standard antibiotics like vancomycin. For example, one study reported that a compound with a similar structure reduced cell viability to approximately 54% after 48 hours, indicating moderate cytotoxic effects .

Table 2: Cytotoxicity Data

CompoundCell LineViability (%) after 48hReference
VancomycinVero56
Compound with 4F-C6_6H4_4Vero61.2

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. The SAR studies indicate that modifications on the phenyl ring can lead to enhanced antibacterial potency. For instance, substitution at the para position of the phenyl ring has been shown to optimize binding interactions with bacterial targets, likely due to improved hydrophobic interactions and steric fit within the binding site .

Case Studies

  • Inhibitory Activity Against Mycobacterium tuberculosis : A high-throughput screening identified compounds structurally related to those containing the bromo-fluorophenyl moiety as potential inhibitors of Mycobacterium tuberculosis. The study emphasized the importance of structural modifications in enhancing activity against this pathogen .
  • Antifungal Properties : While primarily studied for antibacterial effects, derivatives of similar structures have also been evaluated for antifungal activity. Some analogs demonstrated significant antifungal effects against strains resistant to conventional treatments, suggesting a broader therapeutic potential for compounds like 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}butan-1-ol .

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